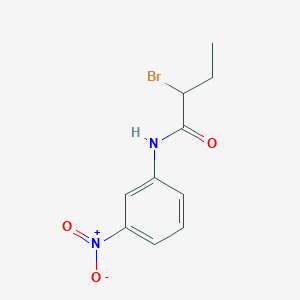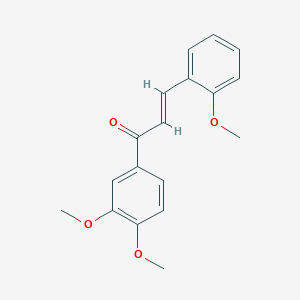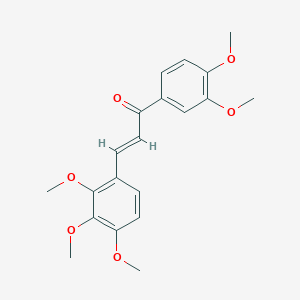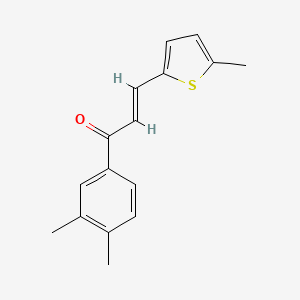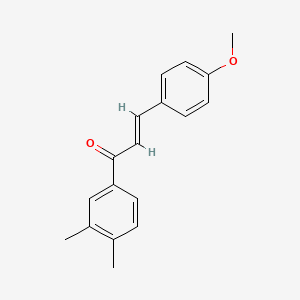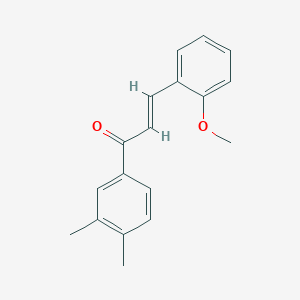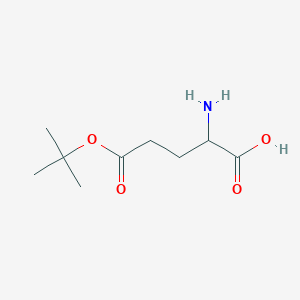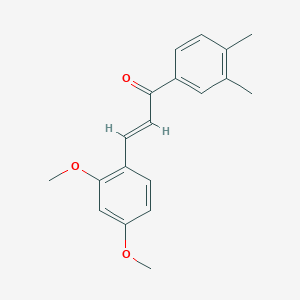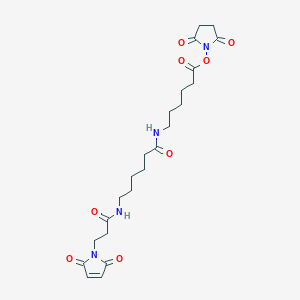
LC-SMPH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Liquid Chromatography-Supercritical Fluid Chromatography-Mass Spectrometry (LC-SMPH) is a versatile analytical technique that combines the separation capabilities of liquid chromatography and supercritical fluid chromatography with the detection power of mass spectrometry. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to analyze complex mixtures with high sensitivity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of LC-SMPH involves the synthesis of specific reagents and the assembly of the chromatography and mass spectrometry components. The synthetic routes typically include the preparation of stationary phases for liquid chromatography and supercritical fluid chromatography, as well as the ionization sources for mass spectrometry. The reaction conditions for these syntheses vary depending on the specific reagents and materials used.
Industrial Production Methods
In industrial settings, this compound systems are produced using advanced manufacturing techniques that ensure high precision and reliability. The production process involves the assembly of high-performance liquid chromatography columns, supercritical fluid chromatography columns, and mass spectrometers. Quality control measures are implemented to ensure the accuracy and consistency of the final product.
化学反应分析
Types of Reactions
LC-SMPH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the separation and detection of different compounds in a sample.
Common Reagents and Conditions
Common reagents used in this compound include solvents such as acetonitrile, methanol, and water, as well as ionization agents like formic acid and ammonium acetate. The reaction conditions typically involve controlled temperatures and pressures to optimize the separation and detection processes.
Major Products Formed
The major products formed during this compound analysis are the separated and detected compounds from the sample. These products are identified and quantified based on their mass-to-charge ratios and retention times.
科学研究应用
LC-SMPH has a wide range of scientific research applications, including:
Chemistry: Used for the analysis of complex mixtures, identification of unknown compounds, and quantification of chemical species.
Biology: Applied in proteomics, metabolomics, and lipidomics to study biological molecules and their interactions.
Medicine: Utilized in pharmacokinetics, drug metabolism studies, and biomarker discovery.
Industry: Employed in quality control, environmental analysis, and food safety testing.
作用机制
The mechanism of action of LC-SMPH involves the separation of compounds based on their interactions with the stationary and mobile phases in liquid chromatography and supercritical fluid chromatography. The separated compounds are then ionized and detected by the mass spectrometer. The molecular targets and pathways involved in this process include the specific interactions between the compounds and the stationary phases, as well as the ionization and detection mechanisms in mass spectrometry.
相似化合物的比较
LC-SMPH is unique compared to other similar compounds due to its combination of liquid chromatography, supercritical fluid chromatography, and mass spectrometry. Similar compounds include:
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines liquid chromatography with mass spectrometry but lacks the supercritical fluid chromatography component.
Gas Chromatography-Mass Spectrometry (GC-MS): Combines gas chromatography with mass spectrometry, suitable for volatile compounds.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): Combines supercritical fluid chromatography with mass spectrometry but lacks the liquid chromatography component.
This compound stands out due to its ability to analyze a broader range of compounds with higher sensitivity and specificity, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c28-17(24-14-6-2-4-8-23(34)35-27-21(32)11-12-22(27)33)7-3-1-5-15-25-18(29)13-16-26-19(30)9-10-20(26)31/h9-10H,1-8,11-16H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSMXURUVXRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
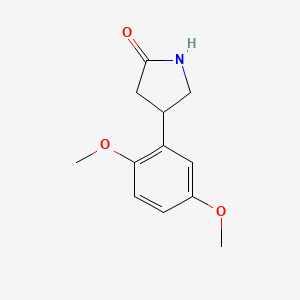
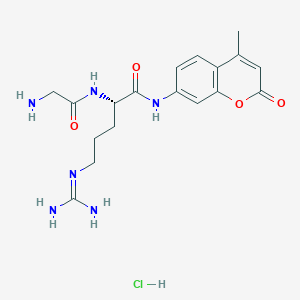
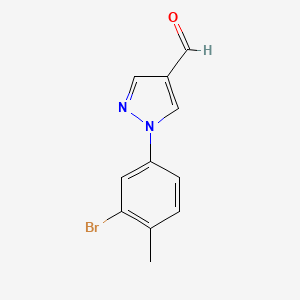
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)
